molecular formula C25H23N3O4S B2404424 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 894557-11-0

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2404424
M. Wt: 461.54
InChI Key: CMIXRHWKVCBUFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spiro[indoline-3,2’-thiazolidin] core, the introduction of the 3,4-dimethylphenyl group, and the attachment of the acetamide group. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spiro[indoline-3,2’-thiazolidin] core suggests that the compound may have a three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might be susceptible to hydrolysis, while the spiro[indoline-3,2’-thiazolidin] core might undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Antibacterial Activity

A study by Borad et al. (2015) synthesized a novel series of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, which showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Borad, Bhoi, Parmar, & Patel, 2015).

Antileukemic Activity

Research by Rajopadhye & Popp (1987) investigated the synthesis of spiro[indoline-3,2′-thiazolidine]-2,4′-diones and their antileukemic activity. They found that specific derivatives were active in leukemia screen tests (Rajopadhye & Popp, 1987).

Anti-inflammatory and Antioxidant Properties

Ma et al. (2011) synthesized compounds based on thiazolidine-2,4-dione moiety and evaluated them for anti-inflammatory and antioxidant activities. They identified a compound with significant inhibitory potency on nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E2 generation (Ma et al., 2011).

Anticancer Activity

Lan et al. (2017) designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives targeting the epidemal growth factor receptor (EGFR) as anticancer agents. Some compounds exhibited potent anticancer activities against various cancer cell lines (Lan et al., 2017).

Anticonvulsant Properties

Senthilraja & Alagarsamy (2012) synthesized a series of thiazolidin-4-ones and evaluated them for anticonvulsant activities. They found that certain compounds were more potent than the standard diazepam in their anticonvulsant efficacy (Senthilraja & Alagarsamy, 2012).

Antiamoebic Activity

Ansari et al. (2016) prepared a series of furan-thiazolidinone hybrids and evaluated their antiamoebic activity. Some compounds showed significant inhibition of Entamoeba histolytica enzymes, suggesting potential as antiamoebic agents (Ansari et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity, or exploring its use in fields like medicine or materials science .

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-16-9-10-18(12-17(16)2)28-23(30)15-33-25(28)20-7-3-4-8-21(20)27(24(25)31)14-22(29)26-13-19-6-5-11-32-19/h3-12H,13-15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIXRHWKVCBUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide

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